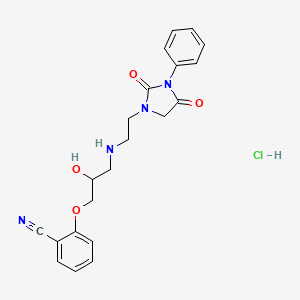
Benzonitrile, 2-(3-((2-(2,4-dioxo-3-phenyl-1-imidazolidinyl)ethyl)amino)-2-hydroxypropoxy)-, monohydrochloride, (+-)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzonitrile, 2-(3-((2-(2,4-dioxo-3-phenyl-1-imidazolidinyl)ethyl)amino)-2-hydroxypropoxy)-, monohydrochloride, (+-)-, also known as Benzonitrile, 2-(3-((2-(2,4-dioxo-3-phenyl-1-imidazolidinyl)ethyl)amino)-2-hydroxypropoxy)-, monohydrochloride, (+-)-, is a useful research compound. Its molecular formula is C21H23ClN4O4 and its molecular weight is 430.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzonitrile, 2-(3-((2-(2,4-dioxo-3-phenyl-1-imidazolidinyl)ethyl)amino)-2-hydroxypropoxy)-, monohydrochloride, (+-)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzonitrile, 2-(3-((2-(2,4-dioxo-3-phenyl-1-imidazolidinyl)ethyl)amino)-2-hydroxypropoxy)-, monohydrochloride, (+-)- including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Benzonitrile, 2-(3-((2-(2,4-dioxo-3-phenyl-1-imidazolidinyl)ethyl)amino)-2-hydroxypropoxy)-, monohydrochloride, (+-)- is a complex organic compound with potential biological activity. This article reviews its chemical structure, synthesis, and biological properties based on diverse research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C21H22N4O4
- Molecular Weight : 394.424 g/mol
- CAS Number : 115043-86-2
- Melting Point : Not available
- Boiling Point : 608.6 °C at 760 mmHg
- Density : Not available
- Flash Point : 321.9 °C
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups to enhance its biological activity. While specific synthetic pathways for this compound are not extensively documented in the literature, related benzonitrile derivatives have been synthesized using methods such as:
- Nucleophilic Substitution : Utilizing appropriate nucleophiles to introduce functional groups.
- Condensation Reactions : Forming imidazolidine structures through condensation of carbonyl compounds and amines.
Anticancer Potential
Research indicates that benzonitrile derivatives exhibit significant anticancer properties. A study focused on related compounds demonstrated their ability to inhibit the PD-1/PD-L1 interaction, which is critical in cancer immunotherapy. The most potent derivative from this series showed an IC50 value of 8.52 μM , indicating effective inhibition of this pathway . This suggests that the compound may have similar mechanisms of action.
The biological activity of benzonitrile derivatives often involves:
- Inhibition of Protein Interactions : Compounds like these can interfere with protein-protein interactions crucial for tumor growth and immune evasion.
- Cell Cycle Arrest : Some studies report that related compounds induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
-
Study on PD-L1 Inhibition :
- A series of benzonitrile derivatives were synthesized and evaluated for their ability to inhibit PD-L1 binding to PD-1.
- The findings revealed that modifications in the structure significantly influenced their inhibitory potency.
-
Cytotoxicity Assays :
- Various assays have been conducted to assess cytotoxic effects on cancer cell lines, demonstrating that certain structural modifications enhance activity against specific types of cancer cells.
Data Table
| Compound Name | IC50 Value (μM) | Mechanism of Action |
|---|---|---|
| Compound 7 | 8.52 | PD-L1/PD-1 Inhibition |
| Compound 6 | 12.28 | PD-L1/PD-1 Inhibition |
| Compound 8a | 14.08 | PD-L1/PD-1 Inhibition |
特性
IUPAC Name |
2-[3-[2-(2,4-dioxo-3-phenylimidazolidin-1-yl)ethylamino]-2-hydroxypropoxy]benzonitrile;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4.ClH/c22-12-16-6-4-5-9-19(16)29-15-18(26)13-23-10-11-24-14-20(27)25(21(24)28)17-7-2-1-3-8-17;/h1-9,18,23,26H,10-11,13-15H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNZBZLRCIKIMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1CCNCC(COC2=CC=CC=C2C#N)O)C3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60921601 |
Source


|
| Record name | 2-(3-{[2-(2,4-Dioxo-3-phenylimidazolidin-1-yl)ethyl]amino}-2-hydroxypropoxy)benzonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60921601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115043-86-2 |
Source


|
| Record name | P 0160 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115043862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3-{[2-(2,4-Dioxo-3-phenylimidazolidin-1-yl)ethyl]amino}-2-hydroxypropoxy)benzonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60921601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














